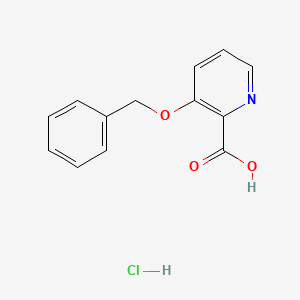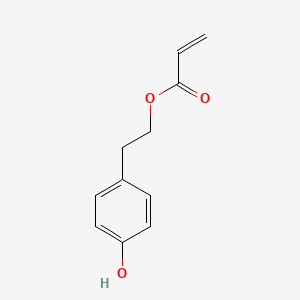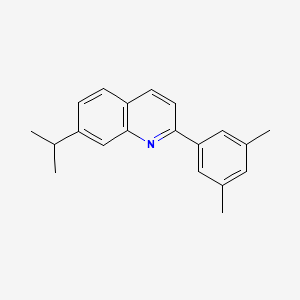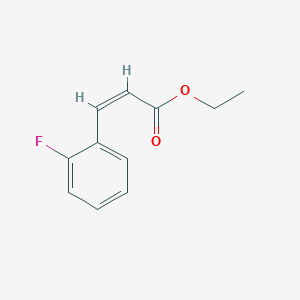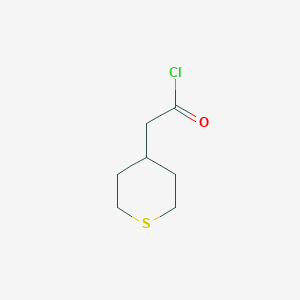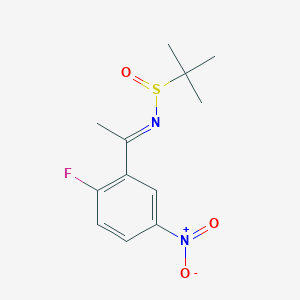
(R)-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-N-(1-(2-Amino-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide.
Reduction: Formation of ®-N-(1-(2-Fluoro-5-aminophenyl)ethylidene)-2-methylpropane-2-sulfinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary or ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, the amino derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block for the synthesis of pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities.
Industry
In the chemical industry, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and intermediates. Its applications in the synthesis of complex molecules make it a valuable tool for industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorine and nitro groups on the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluoro-5-nitrophenyl)ethanamine
- 2-Fluoro-5-nitrophenyl isocyanate
- 1-(2-Fluoro-5-nitrophenyl)ethanone
Uniqueness
®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide structure, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis compared to its similar compounds, which may lack chirality or have different functional groups.
Properties
Molecular Formula |
C12H15FN2O3S |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(NE)-N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15FN2O3S/c1-8(14-19(18)12(2,3)4)10-7-9(15(16)17)5-6-11(10)13/h5-7H,1-4H3/b14-8+ |
InChI Key |
KAEBKJXUYIZJGX-RIYZIHGNSA-N |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=C(C=CC(=C1)[N+](=O)[O-])F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)


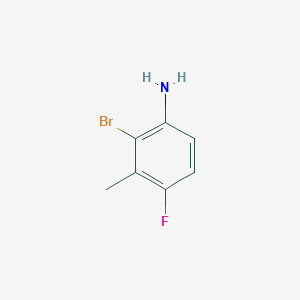

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
